molecular formula C9H11N B14155987 N-[(4-Methylphenyl)methylene]methanamine CAS No. 17972-13-3

N-[(4-Methylphenyl)methylene]methanamine

Cat. No.: B14155987
CAS No.: 17972-13-3
M. Wt: 133.19 g/mol
InChI Key: OUIZQAPFPIQXKR-UHFFFAOYSA-N
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Description

N-[(4-Methylphenyl)methylene]methanamine is a Schiff base derived from the condensation of 4-methylbenzaldehyde with methylamine. Its structure consists of an imine group (C=N) linking a 4-methylphenyl group to a methylamine moiety, with the molecular formula C₉H₁₁N. Schiff bases like this are widely studied for their applications in coordination chemistry, catalysis, and bioactivity due to their ability to act as ligands and their structural versatility.

Properties

CAS No.

17972-13-3

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

N-methyl-1-(4-methylphenyl)methanimine

InChI

InChI=1S/C9H11N/c1-8-3-5-9(6-4-8)7-10-2/h3-7H,1-2H3

InChI Key

OUIZQAPFPIQXKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,4-Dimethylbenzenemethanimine can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of N,4-Dimethylbenzenemethanimine often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also involve the use of automated systems for monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethylbenzenemethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The methyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) and an electrophile like bromine (Br2).

Major Products Formed

    Oxidation: N,4-Dimethylbenzenemethanimine N-oxide.

    Reduction: N,4-Dimethylbenzenemethanamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,4-Dimethylbenzenemethanimine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,4-Dimethylbenzenemethanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a useful intermediate in organic synthesis. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing the pathways and processes in which it is involved.

Comparison with Similar Compounds

Structural and Spectral Properties

Infrared (IR) Spectroscopy
  • N-[(4-Methylphenyl)methylene]methanamine : Expected C=N stretch at ~1620–1640 cm⁻¹ , consistent with imine formation. The 4-methylphenyl group shows aromatic C-H stretches at ~3000–3100 cm⁻¹ .
  • Pyrazole derivatives (e.g., 3a) : Exhibit C=N stretches at 1630–1650 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹ .
  • Butenafine analogues (e.g., 3be) : Show C=N absorption at 1645 cm⁻¹ and tert-butyl C-H stretches at ~2960 cm⁻¹ .
Nuclear Magnetic Resonance (NMR)
  • This compound :
    • ¹H NMR : Aromatic protons at δ 7.2–7.4 ppm (4H, m), imine proton (HC=N) at δ 8.3–8.5 ppm , and methyl groups at δ 2.3 ppm (CH₃ on phenyl) and δ 3.0 ppm (N-CH₃).
  • Pyrazole derivatives (e.g., 3a) :
    • ¹H NMR : Pyrazole protons at δ 7.5–8.1 ppm , imine proton at δ 8.5–8.7 ppm , and substituent-specific signals (e.g., Cl at δ 7.4 ppm ).
  • Butenafine analogues (e.g., 3be) :
    • ¹H NMR : Naphthyl protons at δ 7.8–8.1 ppm , tert-butyl at δ 1.32 ppm (9H, s).

Electronic and Solubility Effects of Substituents

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase imine stability and redox activity. For example, 3a (Cl-substituted) shows higher thermal stability than the methyl-substituted target compound.
  • Electron-Donating Groups (e.g., CH₃, OCH₃) : Enhance solubility in polar solvents. The 4-methyl group in the target compound improves lipophilicity compared to polar analogues like N-[(4-methoxyphenyl)methylene]methanamine.

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